4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H10Cl2N4S and a molecular weight of 349.244 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Biological Studies: The compound is used in studying enzyme inhibition and protein-ligand interactions, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-[(3-chlorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol include:
4-[(2-chlorobenzylidene)amino]-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound has similar structural features but differs in the position of the chlorine atoms, which can affect its biological activity and chemical reactivity.
4-[(3-chlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound has an additional chlorine atom on the phenyl ring, which may enhance its antimicrobial properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-[(3-chlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4S/c16-12-6-4-11(5-7-12)14-19-20-15(22)21(14)18-9-10-2-1-3-13(17)8-10/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIWVQBOZMCUKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.